molecular formula C9H12O2 B14486371 Methyl cyclohepta-1,3-diene-1-carboxylate CAS No. 65093-79-0

Methyl cyclohepta-1,3-diene-1-carboxylate

Cat. No.: B14486371
CAS No.: 65093-79-0
M. Wt: 152.19 g/mol
InChI Key: FBMNCXOPHZSKMQ-UHFFFAOYSA-N
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Description

Methyl cyclohepta-1,3-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclohepta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohepta-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohepta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohepta-1,3-diene-1-carboxylic acid or ketones.

    Reduction: Formation of methyl cycloheptane-1-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl cyclohepta-1,3-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl cyclohepta-1,3-diene-1-carboxylate involves its interaction with molecular targets through its conjugated double bonds and ester group. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways involved. The compound’s reactivity and binding affinity to different targets make it a versatile molecule in research and development.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptadiene: A parent compound with similar structural features but lacking the ester group.

    Methyl cyclohex-3-ene-1-carboxylate: A six-membered ring analog with similar functional groups.

    Methyl cyclopent-3-ene-1-carboxylate: A five-membered ring analog with similar functional groups.

Uniqueness

Methyl cyclohepta-1,3-diene-1-carboxylate is unique due to its seven-membered ring structure with conjugated double bonds and an ester group

Properties

CAS No.

65093-79-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl cyclohepta-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3

InChI Key

FBMNCXOPHZSKMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CCCC1

Origin of Product

United States

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